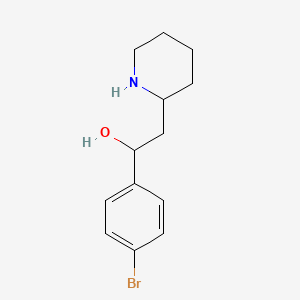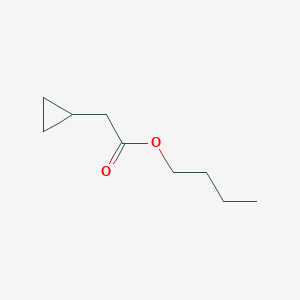
Dihydroorotate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroorotate is an organic compound that plays a crucial role in the biosynthesis of pyrimidine nucleotides. It is a key intermediate in the de novo synthesis pathway of pyrimidines, which are essential components of nucleic acids. The compound is characterized by its molecular formula C5H6N2O4 and is known for its involvement in various biochemical processes, particularly in the synthesis of uridine monophosphate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dihydroorotate can be synthesized through the enzymatic reaction catalyzed by dihydroorotase. This enzyme facilitates the reversible cyclization of N-carbamoyl-L-aspartate to L-dihydroorotate. The reaction typically occurs under physiological conditions, with the presence of zinc ions being crucial for the enzyme’s activity .
Industrial Production Methods: In industrial settings, this compound is often produced through biotechnological processes involving genetically engineered microorganisms. These microorganisms are designed to overexpress dihydroorotase, thereby increasing the yield of this compound. The production process is optimized to maintain the appropriate pH, temperature, and nutrient conditions to maximize enzyme activity and product formation .
Análisis De Reacciones Químicas
Types of Reactions: Dihydroorotate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One of the most significant reactions is its oxidation to orotate, catalyzed by this compound dehydrogenase. This reaction is a key step in the pyrimidine biosynthesis pathway .
Common Reagents and Conditions:
Oxidation: The oxidation of this compound to orotate requires the presence of this compound dehydrogenase and flavin mononucleotide as a cofactor.
Reduction: Although less common, this compound can be reduced under specific conditions using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Major Products Formed: The primary product formed from the oxidation of this compound is orotate, which subsequently participates in the synthesis of uridine monophosphate .
Aplicaciones Científicas De Investigación
Dihydroorotate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound to study enzyme-catalyzed reactions and the mechanisms of pyrimidine biosynthesis. It serves as a substrate in various biochemical assays to investigate the activity of this compound dehydrogenase and other related enzymes .
Biology: In biological research, this compound is essential for studying cellular metabolism and the regulation of nucleotide synthesis. It is used to explore the metabolic pathways involved in cell proliferation and differentiation .
Medicine: this compound and its derivatives have therapeutic potential in the treatment of various diseases. Inhibitors of this compound dehydrogenase are being developed as potential treatments for cancer, autoimmune diseases, and infectious diseases. These inhibitors work by disrupting pyrimidine biosynthesis, thereby inhibiting the proliferation of rapidly dividing cells .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a precursor for the synthesis of other important compounds. Its role in the biosynthesis of pyrimidines makes it a valuable intermediate in the manufacture of nucleotides and nucleotide analogs .
Mecanismo De Acción
The mechanism of action of dihydroorotate primarily involves its role as a substrate for this compound dehydrogenase. This enzyme catalyzes the oxidation of this compound to orotate, a critical step in the de novo synthesis of pyrimidines. The reaction involves the transfer of electrons from this compound to flavin mononucleotide, which is then reduced to flavin mononucleotide hydroquinone. The reduced flavin mononucleotide subsequently transfers the electrons to the electron transport chain, facilitating the production of adenosine triphosphate .
Molecular Targets and Pathways: this compound targets this compound dehydrogenase, an enzyme located in the mitochondrial inner membrane. The pathway involves the conversion of this compound to orotate, which is then converted to uridine monophosphate through a series of enzymatic reactions. This pathway is essential for the synthesis of nucleotides required for DNA and RNA synthesis .
Comparación Con Compuestos Similares
Orotate: The product of dihydroorotate oxidation, involved in the subsequent steps of pyrimidine biosynthesis.
Carbamoyl Aspartate: The precursor to this compound, formed through the condensation of carbamoyl phosphate and aspartate.
Uridine Monophosphate: The end product of the pyrimidine biosynthesis pathway, essential for nucleic acid synthesis.
Uniqueness: this compound’s uniqueness lies in its specific role in the oxidation reaction catalyzed by this compound dehydrogenase. This reaction is a key regulatory step in pyrimidine biosynthesis, making this compound a critical intermediate in the pathway .
Propiedades
Fórmula molecular |
C5H5N2O4- |
|---|---|
Peso molecular |
157.10 g/mol |
Nombre IUPAC |
2,6-dioxo-1,3-diazinane-4-carboxylate |
InChI |
InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)/p-1 |
Clave InChI |
UFIVEPVSAGBUSI-UHFFFAOYSA-M |
SMILES |
C1C(NC(=O)NC1=O)C(=O)[O-] |
SMILES canónico |
C1C(NC(=O)NC1=O)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromo-6-phenylfuro[2,3-d]pyrimidine-4-amine](/img/structure/B8406094.png)










